B1579157 Cbz-L-Homocitrulline

Cbz-L-Homocitrulline

Cat. No.: B1579157
M. Wt: 323.35
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-L-Homocitrulline (Carbobenzyloxy-L-homocitrulline) is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a carbobenzyloxy (Cbz) protecting group attached to the α-amino group of L-homocitrulline, a non-proteinogenic amino acid. Key properties include:

  • Molecular Formula: C₇H₁₅N₃O₃
  • Molecular Weight: 189.22 g/mol .
  • CAS Number: 1190-49-4 .
  • Applications: Primarily serves as a building block in peptide synthesis, enabling selective deprotection during solid-phase peptide assembly. It also plays roles in studying post-translational modifications, particularly citrullination in autoimmune diseases .

Properties

Molecular Weight

323.35

Origin of Product

United States

Comparison with Similar Compounds

Cbz-D-Homocitrulline

The D-isomer of Cbz-L-homocitrulline exhibits distinct stereochemical properties, influencing its biological activity and synthetic utility:

Property This compound Cbz-D-Homocitrulline
CAS Number 1190-49-4 218938-56-8
Molecular Formula C₇H₁₅N₃O₃ C₁₅H₂₁N₃O₅
Molecular Weight 189.22 g/mol 323.35 g/mol
Configuration L-isomer D-isomer
Purity >98% (typical) >98%
Key Suppliers Medchem Express, AstaTech Apeptide

Functional Differences :

  • The D-isomer is often used in enantioselective studies or to probe enzyme specificity, whereas the L-form is preferred in mimicking natural peptide sequences .
  • Metabolic stability and resistance to proteolytic cleavage differ due to stereochemistry .

Cbz-L-homoPhenylalanine

This compound shares the Cbz-protected α-amino group but replaces the homocitrulline side chain with a homo-phenylalanine moiety:

Property This compound Cbz-L-homoPhenylalanine
Side Chain Urea group (NH₂CONH₂) Benzyl group (C₆H₅CH₂)
Hydrophilicity High (polar urea group) Low (aromatic hydrophobic)
Applications Citrullination studies Peptide backbone modification

Research Findings :

  • Cbz-L-homoPhenylalanine enhances peptide lipophilicity, improving membrane permeability in drug candidates .

Cbz-γ-Aminobutyric Acid (GABA)

While both compounds are Cbz-protected, GABA lacks the homocitrulline urea moiety:

Property This compound Cbz-γ-Aminobutyric Acid
Functional Group Urea Carboxylic acid
Biological Role Citrullination mimicry Neurotransmitter modulation
Metabolic Pathways Peptide processing GABAergic signaling

Contrast :

  • Cbz-γ-Aminobutyric Acid is used in neurological research, whereas this compound is linked to immune response studies .

Comparison with Functionally Similar Compounds

Unprotected L-Homocitrulline

Removing the Cbz group alters reactivity and applications:

Property This compound L-Homocitrulline
Stability Stable under basic conditions Prone to oxidation
Synthetic Use Intermediate in peptide synthesis Limited due to reactivity
Pharmacological Relevance Used in controlled deprotection Biomarker for urea cycle disorders

Other Cbz-Protected Amino Acids

Compounds like Cbz-Phe-OH (phenylalanine derivative) and Cbz-ε-Aminocaproic Acid share the Cbz group but differ in backbone structure:

Compound Backbone Key Application
This compound Homocitrulline (urea side chain) Autoantibody detection
Cbz-Phe-OH Phenylalanine Solid-phase synthesis
Cbz-ε-Aminocaproic Acid Aliphatic chain Linker in drug conjugates

Research Findings and Data Gaps

  • Stereochemical Impact : D-isomers (e.g., Cbz-D-Homocitrulline) show reduced binding to peptidylarginine deiminases compared to L-forms, critical in rheumatoid arthritis research .
  • Thermodynamic Stability : this compound’s urea group enhances hydrogen bonding in peptide helices, improving structural stability .
  • Data Limitations : Direct comparative pharmacokinetic or toxicity studies between this compound and analogs are scarce, highlighting a research gap .

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